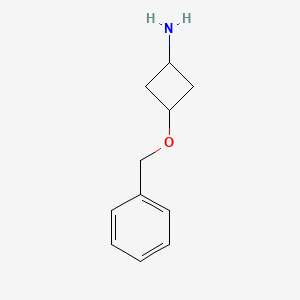

cis-3-(Benzyloxy)cyclobutanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

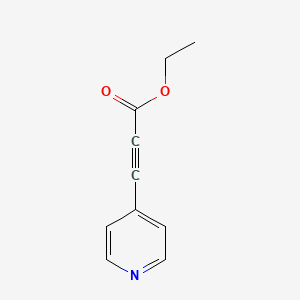

“Cis-3-(Benzyloxy)cyclobutanamine” is a chemical compound with the CAS Number: 206660-72-2 . It has a molecular weight of 177.25 and its IUPAC name is 3-(benzyloxy)cyclobutanamine . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “cis-3-(Benzyloxy)cyclobutanamine” is 1S/C11H15NO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+ . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“Cis-3-(Benzyloxy)cyclobutanamine” is a liquid at room temperature . It has a molecular weight of 177.25 .科学的研究の応用

Scale-up Synthesis and Application in Material Sciences

The compound has been used in the scale-up synthesis of deuterium-labeled derivatives, particularly in continuous photo flow chemistry. This application is crucial for preparing various biologically active compounds and materials science entities containing cyclobutane rings labeled with deuterium atoms. Such derivatives are pivotal in nonclinical and clinical pharmacokinetic studies as internal standards in quantitative mass spectrometry analyses (Yamashita, Nishikawa, & Kawamoto, 2019).

Stereoselective Reductions in Medicinal Chemistry

In another facet, the stereoselective reduction of carbonyls, a process of key importance in the total synthesis of natural products and medicinal chemistry, highlights the compound's role. Studies have shown that the presence of a benzyloxy substituent influences the high selectivity for the cis isomer, driven by repulsive electrostatic interactions in the case of a syn-facial hydride attack. These findings are crucial for understanding and predicting the stereoselectivity of hydride reductions of cyclobutanones, thereby contributing significantly to drug development and synthetic organic chemistry (Deraet et al., 2020).

Synthesis of Aminocyclobutanecarboxylic Acids

Further research demonstrates an expedient approach to cis- and trans-3-aminocyclobutanecarboxylic acids, starting from 1,1-cyclobutanedicarboxylic acid. The stereochemistry of these compounds, established through nuclear Overhauser effect spectroscopy experiments, opens new avenues in the synthesis of constrained amino acids, which are valuable intermediates in pharmaceutical research (Radchenko, Tkachenko, Grygorenko, & Komarov, 2011).

Application in Constrained Lysine Derivatives

Another significant application involves the titanium-mediated cyclopropanation of (benzyloxy)acetonitrile for the synthesis of constrained lysine derivatives. This study highlights the potential of the compound in generating cyclopropylamines with specific cis and trans isomers, further used in the synthesis of orthogonally protected cis- and trans-2,3-methanolysine and related compounds. Such derivatives are crucial in drug discovery and development, underscoring the compound's versatility and utility in medicinal chemistry (Forcher et al., 2015).

Safety and Hazards

特性

IUPAC Name |

3-phenylmethoxycyclobutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSQDBGCDZWPMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3-(Benzyloxy)cyclobutanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2797402.png)

![2-(2-Oxoazepan-3-yl)-N-[[3-(2-oxoazetidin-1-yl)phenyl]methyl]acetamide](/img/structure/B2797404.png)

![3-Azabicyclo[4.2.1]nonane hydrochloride](/img/structure/B2797406.png)

![5-[(4-Methoxyphenyl)amino]-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2797413.png)

amino]-1-oxo-1,2-dihydro-4-isoquinolinecarbonitrile](/img/structure/B2797415.png)

![Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate](/img/structure/B2797416.png)

![6-[(4-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2797420.png)

![ethyl 4-(1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)benzoate](/img/structure/B2797421.png)